N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-12(13-6-3-2-4-7-13)19-16(22)10-14-11-25-18(20-14)21-17(23)15-8-5-9-24-15/h2-9,11-12H,10H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVPPZAKCVERLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a furan carboxylic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research indicates that N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide may exhibit significant anticancer properties. Similar thiazole-containing compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression, such as tyrosine kinases. These interactions can modulate cellular pathways related to growth and proliferation, suggesting potential applications in cancer therapy .
2. Antimicrobial Properties:
The compound's structural features may also confer antimicrobial properties. Thiazole derivatives are often associated with antibacterial and antifungal activities, which could be explored further in the context of this compound.
3. Anti-inflammatory Effects:
Inhibition of inflammatory pathways is another potential application. Compounds with similar structures have been shown to exert anti-inflammatory effects through various mechanisms, potentially making this compound valuable in treating inflammatory diseases.
Anticancer Studies
A series of studies have evaluated the cytotoxicity of related thiazole compounds against various cancer cell lines:
- Cytotoxicity Assays: These studies revealed that modifications in the thiazole structure significantly impact effectiveness against cancer cells. For instance, compounds with electron-donating groups exhibited enhanced activity against specific cancer types.
- Mechanistic Insights: In vitro studies have indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Antimicrobial Studies
Research has also focused on the antimicrobial activities of thiazole derivatives:
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives documented in the evidence. Below is a detailed comparison:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Replacement of the furan carboxamide with a pivalamide group (CAS 923121-43-1) introduces steric bulk, which could reduce enzymatic degradation but may limit target binding .
Pharmacological Profiles :
- Sulfonamido-containing analogs (e.g., compound from ) exhibit multitarget kinase inhibition, suggesting that the target compound may share similar mechanisms if the thiazole-furan scaffold interacts with ATP-binding pockets .
- Thiadiazole derivatives () with antimicrobial activity highlight the importance of the thiazole ring in disrupting bacterial membranes or enzymes, a property that may extend to the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for CAS 923226-70-4, which involves coupling a thiazole-ethylamine intermediate with furan-2-carboxylic acid via amide bond formation .
- In contrast, triazole-linked analogs () require click chemistry, a more complex route that reduces yield (e.g., 34% for compound 1 in ) .
Research Findings and Implications
Table 2: Comparative Bioactivity Data
Key Insights :
- The target compound’s thiazole-furan scaffold aligns with kinase inhibitors (e.g., GSK-3β inhibitors in ), though its activity may vary due to the absence of a triazole or sulfonamido group .
- Substituting the 1-phenylethylamine group with fluorinated benzyl moieties () could optimize pharmacokinetics, as seen in fluorinated drug candidates with prolonged half-lives .
Biological Activity
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and an amide functional group, which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 409.5 g/mol. The presence of the thiazole ring is particularly noteworthy as it enhances biological activity through various chemical interactions.
Anticancer Activity
Research has highlighted the anticancer potential of thiazole-containing compounds. This compound has been shown to inhibit specific enzymes involved in cancer progression, such as tyrosine kinases. This inhibition can disrupt cell signaling pathways critical for tumor growth and proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 1.61 | Tyrosine kinase inhibition |
| Compound 2 | 1.98 | Apoptosis induction via Bcl-2 modulation |
| N-(4-(2-oxo... | TBD | Inhibition of growth factor signaling |
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Similar thiazole derivatives have been studied for their antibacterial and antifungal properties . The structural features of this compound suggest that it may interact with microbial enzymes or cell membranes, leading to growth inhibition.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and microbial growth.
- Receptor Modulation : It may bind to specific receptors, altering cellular responses that lead to therapeutic effects.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote cell death in cancer cells.
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to N-(4-(2-oxo...):
- Study on Antitumor Activity : A study reported that thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapy agents like doxorubicin .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiazole-based compounds against resistant bacterial strains, suggesting their potential in treating infections where conventional antibiotics fail .
Q & A
Basic: What are the key steps and optimal conditions for synthesizing N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide?
Answer:
Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Phosphorus pentasulfide or thiourea derivatives are used under reflux conditions (e.g., DMF or dichloromethane) .
- Amide coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate the reaction between the thiazole intermediate and furan-2-carboxamide. Solvent choice (e.g., DMF) and temperature control (20–40°C) are critical to minimize side products .
- Protection/deprotection : Amino groups may require Boc protection to prevent unwanted side reactions during coupling steps .
Optimization Tips : - Use inert atmospheres (N₂/Ar) to avoid oxidation.
- Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Basic: Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm connectivity of the thiazole, furan, and amide groups. Key signals include:
- Thiazole C-H protons at δ 7.2–8.1 ppm.
- Furan protons at δ 6.3–7.5 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution (ACN/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Validate enzymatic inhibition (e.g., IC₅₀) with kinetic assays (e.g., fluorescence-based ATPase assays) .
- Structural Analog Comparison :
- Compare with derivatives lacking the 1-phenylethyl group to isolate the role of this moiety in activity .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) and independent studies to identify outliers .
Advanced: What experimental approaches elucidate the compound’s mechanism of action against biological targets?
Answer:
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen for binding to kinases (e.g., EGFR) or GPCRs .
- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins in lysates after compound treatment .
- Pathway Analysis :
- Transcriptomics (RNA-seq) to map downstream gene regulation.
- Phosphoproteomics (LC-MS/MS) to detect kinase inhibition .
- In Silico Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or HDACs) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Answer:
- Core Modifications :
- Replace the furan ring with thiophene to assess π-stacking differences (see for analogous structures) .
- Vary the 1-phenylethyl group with substituents (e.g., -CF₃, -OCH₃) to enhance hydrophobic interactions .
- Pharmacophore Mapping :
- Identify critical hydrogen-bonding motifs (e.g., amide carbonyl) using QSAR models .
- Selectivity Screening :
- Test against off-target panels (e.g., Eurofins CEREP) to minimize cross-reactivity .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- Solid State : Stable at -20°C under argon for >6 months. Avoid moisture to prevent hydrolysis of the amide bond .
- Solution Phase :
- In DMSO: Stable for 1 month at 4°C (avoid freeze-thaw cycles).
- In aqueous buffers (pH 7.4): Degrades by ~20% over 48 hours; use fresh preparations .
Advanced: How can researchers address low solubility in aqueous media for in vivo studies?
Answer:
- Formulation Strategies :
- Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance bioavailability .
- Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .
- Solubility Screening :
- Test co-solvents (PEG 400, Cremophor EL) in PBS at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
